Phoslactomycin B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

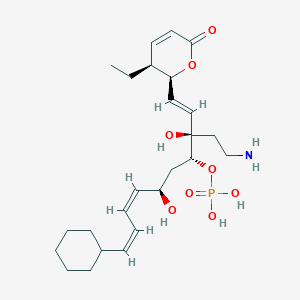

Phoslactomycin B is a member of 2-pyranones.

科学的研究の応用

Phoslactomycin B exhibits a range of biological activities that make it a candidate for therapeutic applications:

- Antitumor Activity : this compound has been identified as a potent inhibitor of serine/threonine phosphatases, particularly protein phosphatase 2A (PP2A). This inhibition is crucial as PP2A plays a significant role in cell signaling pathways that regulate cell growth and division, making it a target for cancer therapy .

- Cytotoxic Effects : Research indicates that this compound induces myeloid differentiation in HL-60 cells, which are a model for studying human leukemia. This differentiation can be beneficial in developing treatments for certain types of leukemia .

- Enzyme Inhibition : this compound has been shown to selectively inhibit cathepsin B, an enzyme linked to tumor metastasis and progression. The compound's IC50 values indicate moderate inhibitory activity, suggesting potential as a therapeutic agent in cancer treatment .

Synthetic and Natural Production

The production of this compound can be achieved through both natural fermentation processes and synthetic methods:

- Natural Production : The biosynthetic gene cluster responsible for producing this compound has been characterized in Streptomyces sp. HK-803. This cluster includes several genes that facilitate the synthesis of the polyketide backbone and modifications necessary for bioactivity .

- Synthetic Approaches : Recent advancements have led to the asymmetric total synthesis of this compound using enantioselective methods. These synthetic routes allow for the production of various analogs with potentially improved pharmacological properties .

Case Study 1: Anticancer Research

A study conducted on the effects of this compound on HL-60 cells demonstrated its ability to induce differentiation at specific concentrations. The findings suggested that this compound could be developed into a therapeutic agent for leukemia treatment, providing a novel approach distinct from traditional chemotherapy methods .

Case Study 2: Enzyme Inhibition

Research focusing on the inhibition of protein phosphatase 2A by this compound revealed its potential utility in studying cellular signaling pathways involved in cancer progression. The selective inhibition observed indicates that this compound could serve as a valuable tool in understanding PP2A's role in oncogenesis .

Table 1: Biological Activities of this compound

| Activity Type | Target | IC50 Value (μg/mL) | Reference |

|---|---|---|---|

| Cathepsin B Inhibition | Cathepsin B | 0.8 - 4.5 | |

| Antitumor Activity | HL-60 Cells | Induces differentiation | |

| PP2A Inhibition | Protein Phosphatase 2A | Selective inhibitor |

Table 2: Production Methods for this compound

| Method | Description | Yield |

|---|---|---|

| Natural Fermentation | Streptomyces sp. HK-803 | Low titers |

| Synthetic Approach | Asymmetric total synthesis | High efficiency |

化学反応の分析

pH-Dependent Degradation Reactions

PLM B undergoes degradation under acidic and basic conditions, impacting its stability:

-

Acidic Conditions (pH < 6) :

-

Basic Conditions (pH > 7) :

Table 2: Major Degradation Products of PLM B

| Condition | Major Products | Structural Alteration |

|---|---|---|

| Acidic | C9–C11 phosphorinane derivative | Dehydration + phosphorinane formation |

| Basic | Lactone-opened diacid, Hydrated lactone adducts | Hydrolysis, Michael addition |

Synthetic Methodologies

PLM B’s structural complexity has inspired enantioselective synthetic routes:

-

Asymmetric Baylis-Hillman Reaction : β-Isocupreidine catalyzes the reaction between 3-(4-methoxybenzyloxy)propanal and hexafluoroisopropyl acrylate to establish the C7–C8 stereochemistry .

-

Macrocyclization : Late-stage lactonization under Mitsunobu conditions completes the 18-membered ring .

Key Synthetic Intermediate :

C7 C8 Epoxy Alcohol→Macrocyclic Lactone PLM B Core

Enzymatic Acylation and Deacylation

The acyltransferase PlmS3 exhibits broad substrate tolerance, enabling chemoenzymatic diversification:

-

Acyl Donors : Accepts >15 acyl-CoA substrates, including aromatic (e.g., benzoyl-) and hydroxylated (e.g., 3-hydroxybutyryl-) derivatives .

-

Deacylation Activity : Hydrolyzes PLM A back to PLM G with 60-fold lower efficiency than acylation, favoring product accumulation .

Structural Determinants :

Interaction with Protein Phosphatases

PLM B inhibits serine/threonine phosphatase PP2A (IC50=12nM) via:

-

Phosphate Binding : The C-21 phosphate group chelates the Mn2+/Fe3+ cofactor in the active site .

-

Hydrophobic Interactions : The cyclohexane side chain occupies a hydrophobic pocket .

Stability Optimization

PLM B is most stable at pH 6.63 (30°C). Formulation strategies include:

特性

分子式 |

C25H40NO8P |

|---|---|

分子量 |

513.6 g/mol |

IUPAC名 |

[(1E,3R,4R,6R,7Z,9Z)-3-(2-aminoethyl)-10-cyclohexyl-1-[(2S,3S)-3-ethyl-6-oxo-2,3-dihydropyran-2-yl]-3,6-dihydroxydeca-1,7,9-trien-4-yl] dihydrogen phosphate |

InChI |

InChI=1S/C25H40NO8P/c1-2-20-12-13-24(28)33-22(20)14-15-25(29,16-17-26)23(34-35(30,31)32)18-21(27)11-7-6-10-19-8-4-3-5-9-19/h6-7,10-15,19-23,27,29H,2-5,8-9,16-18,26H2,1H3,(H2,30,31,32)/b10-6-,11-7-,15-14+/t20-,21-,22-,23+,25-/m0/s1 |

InChIキー |

GAIPQMSJLNWRGC-MZAVDHTQSA-N |

異性体SMILES |

CC[C@H]1C=CC(=O)O[C@H]1/C=C/[C@](CCN)([C@@H](C[C@H](/C=C\C=C/C2CCCCC2)O)OP(=O)(O)O)O |

正規SMILES |

CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCCC2)O)OP(=O)(O)O)O |

同義語 |

phoslactomycin B |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。